2-(Allyloxy)benzoic acid
Description
Significance of Aryloxy-substituted Benzoic Acid Scaffolds in Organic Chemistry Research
Aryloxy-substituted benzoic acid scaffolds are crucial structural motifs in the realm of organic chemistry. The presence of a carboxylic acid group on an aromatic ring provides a handle for a multitude of chemical transformations, including esterification and amidation. The aryloxy component, in this case, the allyloxy group, introduces additional reactivity and potential for structural diversification. This combination allows for the synthesis of complex molecules with a wide array of functionalities.
The carboxylic acid group influences the electronic properties of the benzene (B151609) ring and can direct the regioselectivity of further chemical modifications. libretexts.org Moreover, these scaffolds are fundamental in the design of new functional materials and serve as precursors for biologically active compounds. smolecule.compreprints.org The ability to modify both the carboxylic acid and the aryloxy group independently provides chemists with a powerful tool for creating libraries of compounds for various research purposes.
Historical Context and Evolution of Research on 2-(Allyloxy)benzoic Acid Derivatives
Research into this compound and its derivatives has evolved from fundamental synthesis and characterization to more specialized applications. Early studies likely focused on the basic methods of its preparation, such as the Williamson ether synthesis, where salicylic (B10762653) acid or its ester is reacted with an allyl halide. sci-hub.se
Over time, the focus has shifted towards exploring the unique reactivity of the allyloxy group, particularly its propensity to undergo rearrangement reactions like the Claisen rearrangement. rsc.orglibretexts.org This reaction allows for the strategic repositioning of the allyl group onto the benzene ring, opening up pathways to new and complex molecular architectures. libretexts.org More recent research has delved into the application of this compound derivatives in areas such as materials science and medicinal chemistry, driven by the desire to create novel polymers, liquid crystals, and potential therapeutic agents. smolecule.com
Interdisciplinary Relevance of this compound in Advanced Scientific Domains
In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. smolecule.com The core structure is seen as a valuable scaffold for the synthesis of compounds that may exhibit antimicrobial, antifungal, or anti-inflammatory properties. smolecule.com Furthermore, the allyl group can act as a linker in bioconjugation chemistry, enabling the attachment of biomolecules to other structures. smolecule.com The development of new synthetic methodologies, such as visible-light-induced cascade radical cyclization, has further expanded the potential applications of 2-(allyloxy)benzaldehyde (B1266654) derivatives, which are closely related to the parent acid, in creating complex heterocyclic structures. researchgate.net
Physical and Chemical Properties
This compound is a solid at room temperature with a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . scbt.com Its structure consists of a benzoic acid with an allyloxy group attached at the ortho position.
Interactive Data Table: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | scbt.com |
| Molecular Weight | 178.18 g/mol | scbt.com |
| Melting Point | 88.65 °C (estimated) | chemchart.com |
| Boiling Point | 311.85 °C (estimated) | chemchart.com |
| Water Solubility | 404.83 - 1347.23 mg/L (estimated) | chemchart.com |
| XLogP3 | 2.2 | angenechemical.com |
| Hydrogen Bond Donor Count | 1 | angenechemical.com |
| Hydrogen Bond Acceptor Count | 3 | angenechemical.com |
| Rotatable Bond Count | 3 | angenechemical.com |
| Exact Mass | 178.063 g/mol | angenechemical.com |
| Monoisotopic Mass | 178.063 g/mol | angenechemical.com |
| Topological Polar Surface Area | 46.5 Ų | angenechemical.com |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a related compound, 4-(allyloxy)benzoic acid, shows characteristic signals for the allyl group, including a multiplet for the vinyl proton (CH=CH₂) around 6.0-6.1 ppm, and two doublets of quartets for the terminal vinyl protons (=CH₂) between 5.3 and 5.5 ppm. rsc.org The methylene (B1212753) protons (O-CH₂) adjacent to the oxygen appear as a doublet of triplets around 4.65 ppm. rsc.org The aromatic protons exhibit signals in the aromatic region of the spectrum. rsc.org
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4-(allyloxy)benzoic acid, key signals include those for the carbonyl carbon, the aromatic carbons, and the carbons of the allyl group. rsc.org The carbon of the methylene group attached to the oxygen (O-CH₂) typically appears around 69 ppm. rsc.org
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1680-1710 cm⁻¹. A broad absorption for the hydroxyl group (O-H) of the carboxylic acid would also be present.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. For a derivative, 4-nitrophenyl 4-(allyloxy)benzoate, the calculated mass was found to be in close agreement with the experimentally determined mass. rsc.org
Crystal Structure
The crystal structure of a related compound, (E)-4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid, reveals important details about its solid-state conformation. In the crystal, molecules are linked by pairs of O-H···O hydrogen bonds, forming inversion dimers. iucr.org These dimers are further connected by C-H···O hydrogen bonds, creating ribbons. iucr.org The benzene rings in this structure are nearly coplanar. iucr.org
Synthesis and Reactivity
The synthesis and reactivity of this compound are central to its utility in organic chemistry.
Synthesis of this compound
The most common method for synthesizing this compound is through the Williamson ether synthesis. This involves the reaction of a salt of salicylic acid (2-hydroxybenzoic acid) with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). An alternative approach involves the allylation of a protected salicylic acid, followed by deprotection.
Reactivity of the Allyloxy Group and the Benzoic Acid Moiety
The this compound molecule possesses two key reactive sites: the allyloxy group and the carboxylic acid group. The carboxylic acid can undergo typical reactions such as esterification and conversion to an acid chloride. smolecule.comsemanticscholar.orgnih.gov The allyloxy group, on the other hand, offers a richer and more diverse range of reactivity.
Claisen Rearrangement
One of the most significant reactions of the allyloxy group is the Claisen rearrangement. libretexts.org When heated, this compound can undergo an intramolecular rearrangement to form 2-allyl-3-hydroxybenzoic acid. libretexts.org This pericyclic reaction proceeds through a concerted mechanism involving a six-membered transition state. libretexts.org The Claisen rearrangement is a powerful tool for carbon-carbon bond formation and is often used to introduce allyl groups onto aromatic rings. libretexts.org
Cyclization Reactions
The presence of both the allyloxy and carboxylic acid groups in close proximity allows for various cyclization reactions. For example, under certain conditions, derivatives of this compound can undergo intramolecular cyclization to form heterocyclic compounds like chromanones. researchgate.net These reactions can be promoted by various catalysts, including transition metals and light. researchgate.netpku.edu.cn Anodic oxidation has also been employed to induce cyclization of related 2-arylbenzoic acids to form dibenzopyranones. pku.edu.cn
Properties
IUPAC Name |
2-prop-2-enoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWMIGFSEWFXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396572 | |
| Record name | 2-(allyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59086-52-1 | |
| Record name | 2-(allyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Allyloxy)benzoic acid | |
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Synthetic Methodologies and Strategic Synthesis of 2 Allyloxy Benzoic Acid and Its Derivatives
Classic and Modern Approaches to the Synthesis of 2-(Allyloxy)benzoic Acid
The preparation of the foundational compound, this compound, is typically achieved through well-established synthetic routes. These methods are characterized by their reliability and are often the starting point for the synthesis of more elaborate derivatives.
The Williamson ether synthesis is a cornerstone of organic synthesis and a primary method for preparing ethers, including allyl aryl ethers. jk-sci.comwikipedia.org This reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as the nucleophile and attacks an electrophilic carbon atom bearing a suitable leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, the starting material is salicylic (B10762653) acid (2-hydroxybenzoic acid). The phenolic hydroxyl group of salicylic acid is first deprotonated by a base to form a phenoxide ion. This phenoxide then reacts with an allyl halide, such as allyl bromide, to form the desired ether linkage.
The choice of base is crucial for the successful deprotonation of the phenol (B47542) without promoting unwanted side reactions. While strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective, weaker bases such as potassium carbonate (K₂CO₃) are also commonly employed, particularly for the synthesis of aryl ethers. jk-sci.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the S\textsubscript{N}2 reaction. jk-sci.com
A general representation of the Williamson ether synthesis for this compound is as follows:
Salicylic acid is treated with a base (e.g., K₂CO₃) to form the corresponding potassium salicylate (B1505791).
The salicylate salt then reacts with an allyl halide (e.g., allyl bromide) to yield this compound.
This method is widely applicable and remains a popular choice for the synthesis of both symmetrical and unsymmetrical ethers due to its broad scope and simplicity. wikipedia.org
An alternative approach to the synthesis of this compound involves a two-step process of esterification followed by alkylation. This strategy protects the carboxylic acid functionality as an ester, allowing for the selective alkylation of the phenolic hydroxyl group. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.
The initial step is the esterification of salicylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst to form the corresponding alkyl salicylate. researchgate.netdergipark.org.tr This reaction is typically reversible and driven to completion by removing the water formed during the reaction. researchgate.netdnu.dp.ua
Once the ester is formed, the phenolic hydroxyl group can be alkylated using an allyl halide in the presence of a base, similar to the Williamson ether synthesis. The resulting allyl ether of the alkyl salicylate is then subjected to hydrolysis, usually under basic conditions followed by acidification, to cleave the ester and afford this compound.
| Step | Reaction | Reagents and Conditions |
| 1 | Esterification of Salicylic Acid | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat |
| 2 | Alkylation of Alkyl Salicylate | Allyl Halide (e.g., Allyl Bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) |
| 3 | Hydrolysis of the Ester | Base (e.g., NaOH), then Acid (e.g., HCl) |
A widely used and practical method for the synthesis of this compound involves the direct reaction of salicylic acid with allyl bromide using potassium carbonate as the base. pnu.ac.irrsc.org This system is a specific application of the Williamson ether synthesis and is favored for its operational simplicity and the use of a relatively mild and inexpensive base. alfa-chemistry.comscispace.com
In this procedure, salicylic acid is dissolved in a suitable solvent, such as DMF or acetone, and an excess of anhydrous potassium carbonate is added. rsc.org The potassium carbonate is sufficiently basic to deprotonate the phenolic hydroxyl group of salicylic acid, forming the potassium phenoxide in situ. alfa-chemistry.comresearchgate.net Allyl bromide is then added to the reaction mixture, and the reaction is typically heated to ensure a reasonable reaction rate.
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). pnu.ac.ir Upon completion, the inorganic salts are removed by filtration, and the product is isolated by extraction and purified by crystallization or chromatography. This method has been reported to provide high yields of the desired product. rsc.org
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| Salicylic Acid | Allyl Bromide | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Heating (e.g., 60°C) |
Advanced Synthetic Pathways for Functionalized this compound Derivatives
The synthesis of more complex derivatives of this compound often requires more sophisticated and multi-step synthetic strategies. These advanced methods allow for the introduction of various functional groups and the construction of intricate molecular frameworks.
The construction of complex molecules often necessitates multi-step synthetic sequences where the product of one reaction serves as the starting material for the next. libretexts.org For the synthesis of functionalized this compound derivatives, this can involve a series of reactions to build up the desired molecular complexity. For instance, starting from a substituted salicylic acid, the allyloxy group can be introduced, followed by further modifications to the aromatic ring or the carboxylic acid functionality. nih.govweebly.com
An example of a multi-step synthesis could involve:
Ring Functionalization: Introduction of substituents onto the aromatic ring of a benzoic acid derivative. oiccpress.com
Allylation: Formation of the allyloxy group via Williamson ether synthesis.
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to an ester, amide, or other functional group. nih.gov
These multi-step protocols provide the flexibility to synthesize a diverse range of this compound derivatives with tailored properties. syrris.jpbeilstein-journals.org
Palladium-catalyzed reactions have emerged as powerful tools in modern organic synthesis. Decarboxylative allylation (DcA) is an advanced strategy that allows for the formation of a new carbon-carbon or carbon-heteroatom bond with the extrusion of carbon dioxide. nih.govresearchgate.net In the context of synthesizing allyl aryl ethers, a palladium-catalyzed decarboxylative O-allylation of phenols has been developed. rsc.org
While direct decarboxylative allylation of benzoic acids to form allyl aryl ethers is not the most common route, related strategies exist. For example, a dearomatization and decarboxylative allylation approach has been proposed for the formation of functionalized allyl aryl ethers from benzoic acids. rsc.org This involves a Birch reduction of the benzoic acid, followed by a palladium-catalyzed decarboxylative allylic etherification. rsc.org
More directly, palladium-catalyzed decarboxylative cross-coupling reactions can be used to form C-C bonds, and related methodologies are continually being developed for C-O bond formation. acs.orgacs.org These advanced methods offer alternative pathways to access functionalized this compound derivatives, often with high selectivity and functional group tolerance. researchgate.net
| Catalytic System | Substrates | Key Transformation |
| Palladium Catalyst | Benzoic Acid Derivatives, Allylic Electrophiles | Decarboxylative Cross-Coupling |
Conversion to Acyl Chlorides as Synthetic Intermediates
The carboxylic acid moiety of this compound can be readily converted into a more reactive acyl chloride. This transformation is a common and critical step for facilitating subsequent reactions such as esterification or amidation, where the carboxylic acid itself is not sufficiently reactive. The most prevalent method for this conversion involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF). researchgate.netchemguide.co.uk
The reaction proceeds by nucleophilic attack of the carboxylic acid's hydroxyl group on the highly electrophilic sulfur atom of thionyl chloride. khanacademy.org This is followed by the collapse of the intermediate and elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion. chemguide.co.uk The relative ease of removing these byproducts simplifies the purification of the resulting acyl chloride. chemguide.co.uk
A procedure analogous to the synthesis of the related compound 4-(allyloxy)benzoyl chloride can be employed. researchgate.net In a typical laboratory setting, this compound would be treated with an excess of thionyl chloride. researchgate.net The addition of a few drops of DMF can catalyze the reaction. researchgate.net The mixture is often stirred at room temperature initially, followed by gentle heating to ensure the reaction goes to completion. researchgate.net After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude 2-(allyloxy)benzoyl chloride, which can be used directly or purified by vacuum distillation. researchgate.netnist.gov
Table 1: Representative Reaction Conditions for Acyl Chloride Formation
| Starting Material | Reagent | Catalyst | Temperature | Time | Yield | Reference |
|---|
This table presents data for a closely related isomer, 4-(allyloxy)benzoic acid, as a model for the synthesis of 2-(allyloxy)benzoyl chloride.
Development of Sustainable Synthesis Protocols
Modern synthetic chemistry places a strong emphasis on the development of sustainable or "green" protocols that minimize environmental impact. For this compound, this involves exploring renewable starting materials, reducing the use of hazardous reagents, and employing solvent-free or environmentally benign solvent systems.
A key area of development is the use of bio-based feedstocks. Lignin, a major component of biomass, can be broken down into valuable aromatic platform chemicals, including benzoic acid derivatives like p-hydroxybenzoic acid and vanillic acid. rsc.org These lignin-based benzoic acid derivatives (LBADs) represent a renewable source for the aromatic core of this compound, offering a sustainable alternative to petroleum-based starting materials. rsc.org
Another facet of sustainable synthesis is the optimization of reaction conditions. The allylation step, traditionally carried out using allyl halides like allyl bromide in polar aprotic solvents such as DMF, is an area of focus. mdpi.com While effective, allyl bromide is not considered an ideal "green" reagent, and DMF poses environmental and health concerns. mdpi.com Research into alternative allylating agents and greener solvents is ongoing. Furthermore, protocols that operate under solvent-free conditions are highly desirable. For instance, the oxidation of benzyl (B1604629) alcohols to benzoic acids has been achieved using catalysts like ferric chloride under neat (solvent-free) conditions, highlighting a potential strategy for greener synthesis routes in the broader context of benzoic acid production. researchgate.net
Chemo- and Regioselective Synthesis of this compound Analogues
The synthesis of analogues of this compound often requires precise control over chemical reactivity, particularly when multiple functional groups are present on the aromatic ring. Chemo- and regioselectivity are paramount in these syntheses to ensure that reactions occur at the desired position and with the intended functional group.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in the synthesis of an analogue starting from 3,4-dihydroxybenzoic acid, one might wish to allylate only one of the two hydroxyl groups. This can be achieved by exploiting the different nucleophilicities of the hydroxyl groups or by using protecting groups to temporarily block the more reactive site. The allylation of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) demonstrates this principle; reaction conditions can be tuned to favor O-allylation at the phenolic hydroxyl group or esterification at the carboxylic acid group. mdpi.com
Regioselectivity involves controlling the position of a chemical bond formation. In the context of this compound analogues, a key transformation is the Claisen rearrangement, where the O-allyl group thermally rearranges to a C-allyl group. This reaction is highly regioselective. For this compound, the rearrangement would typically yield 2-hydroxy-3-allylbenzoic acid. The synthesis of related compounds, such as 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester from a 3-allyloxy precursor, exemplifies this type of regioselective allylic rearrangement. prepchem.com Such strategies allow for the controlled introduction of allyl groups not only onto oxygen atoms but also directly onto the aromatic carbon framework, significantly expanding the diversity of accessible analogues.
Chemical Transformations and Reaction Mechanisms Involving 2 Allyloxy Benzoic Acid
Claisen Rearrangement Studies of Allyloxybenzoic Acid Systems
The Claisen rearrangement is a powerful, thermally-induced or Lewis acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that forms a carbon-carbon bond. wikipedia.org In the context of 2-(allyloxy)benzoic acid, this intramolecular process involves the conversion of the allyl phenyl ether moiety into an ortho-allyl phenol (B47542) derivative.
The reaction proceeds through a concerted, cyclic transition state. wikipedia.orgvedantu.com The allyl group migrates from the ether oxygen to the C3 position of the benzene (B151609) ring (ortho to the hydroxyl group and meta to the carboxylic acid). This initially forms a dienone intermediate, which is non-aromatic. A subsequent tautomerization step rapidly restores aromaticity, yielding the final product, 2-hydroxy-3-allylbenzoic acid. organic-chemistry.org The kinetics of this transformation are typically first-order, consistent with an intramolecular mechanism. wikipedia.orgbyjus.com
While the reaction can be initiated by heat alone, often requiring high temperatures, the rate can be significantly accelerated by the use of Lewis acids. byjus.com Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃), coordinate to the ether oxygen, weakening the C-O bond and facilitating the rearrangement under milder conditions. princeton.edunih.gov The choice of solvent can also influence the reaction rate, with polar solvents tending to accelerate the process. vedantu.combyjus.com
| Aspect | Description | References |
|---|---|---|
| Reaction Type | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | wikipedia.org |
| Key Transformation | Migration of the allyl group from the ether oxygen to the ortho-carbon of the phenyl ring. | organic-chemistry.orgvedantu.com |
| Intermediate | A non-aromatic dienone intermediate. | organic-chemistry.org |
| Final Product | 2-Hydroxy-3-allylbenzoic acid (after tautomerization). | organic-chemistry.org |
| Activation Methods | Thermal energy (heat) or catalysis with Lewis acids (e.g., BF₃·OEt₂, AlCl₃). | byjus.com |
Radical Carbonylative Synthesis of Heterocycles
Visible light photoredox catalysis provides a modern avenue for generating reactive radical species under mild conditions. For this compound, this methodology can be harnessed to generate an acyl radical, which can then participate in intramolecular reactions to synthesize heterocyclic compounds.
The process is not a direct photolysis of the carboxylic acid. Instead, the acid must first be activated. A common strategy involves converting the carboxylic acid into a more redox-active species, such as a mixed anhydride (B1165640) (e.g., by reacting with dimethyl dicarbonate, DMDC) or an acyl chloride. nih.govresearchgate.net This activated intermediate can then accept an electron from an excited photocatalyst (e.g., an iridium or ruthenium complex).
Upon single-electron reduction, the activated acid derivative fragments to release carbon dioxide and generate the corresponding acyl radical. This acyl radical, positioned ortho to the allyloxy group, can undergo a 5-exo-trig cyclization by adding to the proximate alkene of the allyl group. This intramolecular addition forms a new five-membered ring and transfers the radical to the terminal carbon of the former allyl group. The resulting alkyl radical can then be quenched through a hydrogen atom transfer (HAT) or further oxidized to complete the catalytic cycle and yield a chromanone-type heterocyclic product.
| Step | Description | Key Species |
|---|---|---|
| 1. Activation | The carboxylic acid is converted into a redox-active intermediate. | Mixed anhydride or acyl chloride. |
| 2. Acyl Radical Generation | The activated acid undergoes single-electron reduction by an excited photocatalyst, followed by fragmentation. | Acyl radical. |
| 3. Intramolecular Cyclization | The acyl radical adds to the internal double bond of the allyl group (5-exo-trig). | Cyclized alkyl radical intermediate. |
| 4. Product Formation | The alkyl radical is quenched (e.g., via HAT) to form the final heterocyclic product. | Chromanone derivative. |
Intramolecular C-C and C-Heteroatom Bond Formations
The structure of this compound is well-suited for a variety of intramolecular bond-forming reactions, which are fundamental transformations for constructing cyclic molecules. The reactions discussed in this article, including the Claisen rearrangement, radical cyclizations, and transition metal-catalyzed annulations, all represent powerful strategies for intramolecular C-C and C-heteroatom bond formation.
The Claisen rearrangement (Section 3.1) is a classic example of an intramolecular C-C bond-forming reaction, where the allyl group is transferred to the aromatic ring. Radical carbonylative synthesis (Section 3.2) showcases the formation of both a C-C bond (during the radical addition to the alkene) and a C-O bond (implicit in the final lactone structure), leading to the assembly of a heterocycle.
Furthermore, the transition metal-catalyzed transformations detailed below (Section 3.4) provide sophisticated methods for intramolecular bond formation. These reactions utilize a metal catalyst to orchestrate the selective activation of a C-H bond and its subsequent coupling with another part of the molecule. For instance, the rhodium- and iridium-catalyzed annulations involve the formation of a C-C bond and a C-O bond in a single, coordinated process to build fused heterocyclic ring systems. These methods are highly valued for their efficiency and selectivity in constructing complex molecular architectures from relatively simple precursors.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for the functionalization of otherwise inert C-H bonds. The carboxylic acid group in this compound can act as a directing group, guiding a metal catalyst to selectively activate the ortho C-H bond, thereby enabling a range of intramolecular transformations.
Rhodium(III)-Catalyzed C-H Activation and Heck-Type Reactions
Rhodium(III) complexes, particularly those containing a Cp* ([C₅(CH₃)₅]⁻) ligand, are highly effective catalysts for C-H activation directed by carboxylic acids. nih.govnih.gov The catalytic cycle for an intramolecular annulation typically begins with the coordination of the rhodium catalyst to the carboxylate group. This is followed by a concerted metalation-deprotonation step, where the ortho C-H bond is cleaved to form a five-membered rhodacycle intermediate. nih.govsemanticscholar.org
Iridium-Catalyzed Annulation of Benzoic Acids
Iridium(III) catalysts, such as [Cp*IrCl₂]₂, have also emerged as powerful tools for C-H functionalization. nih.gov Similar to rhodium, iridium can catalyze the annulation of benzoic acids with alkynes to form isocoumarin (B1212949) derivatives. acs.org The mechanism is believed to proceed through a similar pathway involving a carboxylate-directed C-H activation to form an iridacycle intermediate. acs.org
Recent advancements have shown that these annulations can be driven electrochemically, which avoids the need for stoichiometric chemical oxidants and offers a more sustainable synthetic route. acs.org In some cases, iridium catalysis can lead to different reactivity compared to rhodium. For example, under certain conditions with silver carbonate as the oxidant, iridium can promote a 1:2 coupling of the benzoic acid with the alkyne, accompanied by decarboxylation, to yield naphthalene (B1677914) derivatives instead of isocoumarins. acs.org
Photoredox Catalysis in Deoxygenative Reduction of Carboxylic Acids
Photoredox catalysis can also achieve the deoxygenative reduction of carboxylic acids, transforming the carboxyl group into other functionalities by generating acyl radicals without necessarily losing CO₂. beilstein-journals.org This process is distinct from decarboxylation. The reaction is typically mediated by a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), in conjunction with a photocatalyst. nih.gov
The proposed mechanism begins with the activation of the carboxylic acid by the phosphine reagent. The resulting intermediate is then reduced via single-electron transfer (SET) from the photoexcited catalyst. This triggers the cleavage of a C(acyl)-O bond, a process driven by the highly favorable formation of a stable phosphine oxide (e.g., Ph₃P=O). nih.gov The resulting acyl radical derived from this compound can then be trapped by various radical acceptors. For instance, it could participate in a Giese-type addition to an electron-deficient alkene, effectively achieving a deoxygenative hydroacylation and demonstrating a powerful method for C-C bond formation starting from the native carboxylic acid functionality. beilstein-journals.org
Esterification and Amide Formation Reactions
The carboxylic acid group is a primary site for transformations in this compound, readily undergoing esterification and amidation reactions. These processes are fundamental in organic synthesis for creating ester and amide derivatives, respectively.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields an ester. This equilibrium-limited process, often driven to completion by removing the water formed during the reaction, is a standard method for producing benzoate (B1203000) esters. acs.orglibretexts.org Various catalysts can be employed, including mineral acids like sulfuric acid, solid acid catalysts such as modified montmorillonite (B579905) K10 clay, or organocatalysts. libretexts.orgucla.edu For instance, the esterification of substituted benzoic acids has been successfully carried out under solvent-free conditions using a phosphoric acid-activated montmorillonite K10 catalyst, showing high yields with alcohols like methanol (B129727) and benzyl (B1604629) alcohol. ucla.edu Another common laboratory-scale method for forming esters from carboxylic acids involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.net
Amide Formation: Direct condensation of a carboxylic acid with an amine to form an amide is a thermodynamically favorable but kinetically slow reaction, often requiring high temperatures to drive off water. purechemistry.org To facilitate amide bond formation under milder conditions, the carboxylic acid is typically activated. This can be achieved by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. purechemistry.org Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an amine. purechemistry.org More recently, methods utilizing catalysts like titanium tetrachloride (TiCl₄) or boric acid have been developed for direct amide synthesis from carboxylic acids and amines. researchgate.net
The following table summarizes common conditions for these reactions as they would apply to this compound.
| Reaction Type | Reagents & Conditions | Product Type |
| Esterification | Alcohol (R'-OH), H₂SO₄ (cat.), Heat (reflux) | 2-(Allyloxy)benzoate Ester |
| Esterification | Alcohol (R'-OH), 4-Nitrophenol, DCC, DMAP, THF | 4-Nitrophenyl 2-(Allyloxy)benzoate |
| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | N,N-Disubstituted-2-(allyloxy)benzamide |
| Amide Formation | Amine (R'R''NH), DCC or EDC (coupling agent) | N,N-Disubstituted-2-(allyloxy)benzamide |
| Amide Formation | Amine (R'R''NH), TiCl₄, Pyridine, 85 °C | N,N-Disubstituted-2-(allyloxy)benzamide |
Functionalization of the Allyl Moiety
The allyl group of this compound provides a versatile handle for further molecular modification through reactions involving its carbon-carbon double bond.
Cycloaddition Reactions
The allyl group can participate in various pericyclic reactions, including cycloadditions and sigmatropic rearrangements. The most prominent of these for an allyl aryl ether like this compound is the Claisen rearrangement.
researchgate.netresearchgate.net-Sigmatropic Rearrangement (Aromatic Claisen Rearrangement): When heated, this compound undergoes an intramolecular researchgate.netresearchgate.net-sigmatropic rearrangement. libretexts.orgorganic-chemistry.org This concerted pericyclic reaction proceeds through a cyclic, six-membered transition state, leading to the formation of a transient cyclohexadienone intermediate. libretexts.orgwikipedia.org This intermediate is unstable and rapidly tautomerizes to regain the aromaticity of the benzene ring, yielding 3-allyl-2-hydroxybenzoic acid as the final product. libretexts.org This transformation is a powerful method for forming a new carbon-carbon bond at the ortho position of the aromatic ring. The reaction is typically thermal but can be accelerated by Lewis acids. libretexts.org
Other Cycloaddition Reactions: While the Claisen rearrangement is the most characteristic pericyclic reaction for this substrate, the allyl double bond can theoretically participate in other cycloaddition reactions.
Diels-Alder Reaction ([4+2] Cycloaddition): The allyl group can act as a dienophile in reactions with conjugated dienes. Intramolecular Diels-Alder reactions have been observed in systems containing an allyloxy group attached to a diene, indicating the capability of this functional group to participate in such cycloadditions. ucla.edu
[3+2] Cycloadditions: The allyl double bond can react with 1,3-dipoles like nitrile oxides or with oxyallyl cations to form five-membered heterocyclic rings. acs.orgnih.gov
[2+2] Cycloadditions: Reactions with ketenes, such as dichloroketene, can lead to the formation of cyclobutanone (B123998) derivatives. tubitak.gov.tr
The following table outlines potential cycloaddition pathways for the allyl moiety.
| Reaction Type | Description | Expected Product from this compound |
| researchgate.netresearchgate.net-Sigmatropic | Intramolecular thermal rearrangement of the allyl group to the ortho position. | 3-allyl-2-hydroxybenzoic acid |
| [4+2] Cycloaddition | Reaction of the allyl double bond (dienophile) with a conjugated diene. | Substituted cyclohexene (B86901) derivative |
| [3+2] Cycloaddition | Reaction with a 1,3-dipole (e.g., nitrile oxide). | Isoxazoline derivative |
| [2+2] Cycloaddition | Reaction with a ketene (B1206846) (e.g., dichloroketene). | Cyclobutanone derivative |
Polymerization Reactions
The polymerization of mono-allyl monomers like this compound via standard free-radical methods is generally inefficient. researchgate.net This is primarily due to a process known as degradative chain transfer. researchgate.netresearchgate.net In this process, a propagating polymer radical, instead of adding to the double bond of a new monomer, abstracts a hydrogen atom from the allylic position (the -CH₂- group adjacent to the double bond). This transfer event terminates the growing polymer chain and creates a resonance-stabilized allyl radical. This new radical is relatively unreactive and is slow to initiate a new polymer chain, thus retarding or inhibiting the polymerization process. researchgate.netresearchgate.net The result is typically the formation of oligomers or polymers with a low degree of polymerization. researchgate.net
| Polymerization Method | Outcome for this compound | Rationale |
| Free-Radical Homopolymerization | Inefficient; leads to oligomers or low molecular weight polymer. | Dominance of degradative chain transfer, forming stable, unreactive allyl radicals. researchgate.netresearchgate.net |
| Free-Radical Copolymerization | Possible incorporation into copolymers with reactive monomers (e.g., MMA, acrylonitrile). | The allyl monomer can add to a propagating chain, but often acts as a reaction retarder. researchgate.net |
| Anionic Polymerization | Potentially controlled polymerization. | Anionic polymerization of allyl glycidyl (B131873) ether has been shown to be a controlled process. nih.gov |
| Insertion Copolymerization | Potential for copolymerization with olefins like ethylene (B1197577) using specific catalysts. | DFT studies show feasibility for Pd(II)-catalyzed copolymerization of allyl ethers. acs.orgkaust.edu.sa |
Advanced Spectroscopic and Structural Characterization of 2 Allyloxy Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering a window into the connectivity and spatial arrangement of atoms. For 2-(Allyloxy)benzoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of an allyloxybenzoic acid derivative is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the allyl group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents on the benzene (B151609) ring.
For the allyl group, the protons of the oxymethylene (-OCH₂-) group typically appear as a doublet. The vinyl protons (-CH=CH₂) present a more complex pattern, with the internal methine proton appearing as a multiplet due to coupling with both the adjacent methylene (B1212753) protons and the terminal vinyl protons. The two terminal vinyl protons are diastereotopic and will appear as two distinct signals, a doublet of doublets, due to both geminal and vicinal coupling.
The aromatic protons will resonate in the downfield region of the spectrum, and their specific chemical shifts and splitting patterns will depend on the substitution pattern of the benzoic acid ring. In the case of this compound, four distinct aromatic signals are expected.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically the most downfield signal. The aromatic carbons will appear in the region characteristic of benzene derivatives, with the carbon attached to the oxygen of the allyloxy group being the most downfield among the ring carbons due to the deshielding effect of the oxygen atom. The carbons of the allyl group will resonate in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid H | 10.0 - 13.0 (broad s) | - |
| Aromatic H | 6.8 - 8.2 (m) | - |
| Allyl -OCH₂- | ~4.6 (d) | ~69 |
| Allyl -CH= | ~6.0 (m) | ~132 |
| Allyl =CH₂ (trans) | ~5.4 (dd) | ~118 |
| Allyl =CH₂ (cis) | ~5.3 (dd) | - |
| Carboxylic Acid C=O | - | ~167 |
| Aromatic C-O | - | ~158 |
| Aromatic C-COOH | - | ~122 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Two-dimensional NMR experiments are powerful tools for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. For this compound, cross-peaks would be expected between the adjacent protons of the allyl group, confirming their connectivity. Correlations would also be observed between adjacent aromatic protons, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the -OCH₂- protons would show a cross-peak with the signal for the corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the protons of the allyl group and the aromatic protons, providing insights into the orientation of the allyloxy substituent relative to the benzene ring.
Variable-temperature (VT) NMR studies can be employed to investigate dynamic processes such as conformational changes or restricted rotation around single bonds. In the case of this compound, VT-NMR could be used to study the rotational barrier around the C-O bond connecting the allyl group to the benzene ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce into a single averaged signal. Such studies provide valuable thermodynamic and kinetic information about the conformational dynamics of the molecule.
Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀O₃, molecular weight: 178.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 178.
The fragmentation of the molecular ion would be expected to follow pathways characteristic of benzoic acids and allyl ethers. Key fragmentation pathways would likely include:
Loss of the allyl group: Cleavage of the ether bond could lead to the loss of an allyl radical (•C₃H₅), resulting in a fragment ion corresponding to salicylic (B10762653) acid at m/z 138.
Loss of a carboxyl group: Decarboxylation of the molecular ion could lead to the loss of COOH as a radical, resulting in a fragment at m/z 133.
Cleavage within the allyl group: Fragmentation of the allyl chain itself can also occur.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment | Origin |
|---|---|---|
| 178 | [C₁₀H₁₀O₃]⁺ | Molecular Ion |
| 137 | [C₇H₅O₃]⁺ | Loss of •C₃H₅ |
| 133 | [C₉H₉O]⁺ | Loss of •COOH |
| 121 | [C₇H₅O₂]⁺ | Loss of C₃H₅O• |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the absorption bands corresponding to the carboxylic acid, the aromatic ring, and the allyl ether functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1710-1680 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Aromatic Ring | C-H stretch | 3100-3000 |
| Allyl Group | =C-H stretch | 3100-3000 |
| Allyl Group | C=C stretch | 1650-1630 |
The broad O-H stretching band of the carboxylic acid is a particularly distinctive feature, often spanning a wide range of the spectrum due to hydrogen bonding. The sharp and intense C=O stretching absorption is also a key diagnostic peak.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, 2-allyloxy-5-nitrobenzoic acid, has been determined. ox.ac.uk
The crystal structure of this derivative reveals that the molecule is approximately planar, with the carboxyl group and the allyloxy group being nearly coplanar with the benzene ring. ox.ac.uk In the solid state, these molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. ox.ac.uk This dimeric structure is a common feature for carboxylic acids in the solid state.
The bond lengths and angles within the molecule are influenced by both the electronic effects of the substituents and steric strain. For instance, the presence of the allyloxy group at the ortho position can induce some distortion in the benzene ring. ox.ac.uk The detailed structural parameters obtained from X-ray crystallography are crucial for understanding the molecule's reactivity and its interactions in a biological or material context.
Elemental Analysis (EA) for Composition Verification
Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a newly synthesized compound's empirical formula. By quantitatively determining the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and oxygen (O) in the case of this compound and its derivatives—researchers can rigorously assess the purity and confirm the elemental composition of their samples. This process is crucial for verifying that the synthesized molecule corresponds to the expected molecular formula, a critical step before proceeding with further spectroscopic and biological evaluations.
The standard method for determining the elemental composition of organic compounds is combustion analysis. In this technique, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected in separate absorption traps. By measuring the mass increase of these traps, the original masses of carbon and hydrogen in the sample can be accurately calculated. The percentage of oxygen is typically determined by difference, after accounting for the percentages of carbon and hydrogen.
For a synthesized sample to be considered pure, the experimentally determined elemental percentages should closely match the theoretically calculated values, which are derived from the compound's molecular formula. A generally accepted tolerance for agreement between found and calculated values is within ±0.4%. This close correlation provides strong evidence that the target compound has been successfully synthesized and is free from significant impurities.
Theoretical Composition of this compound
The molecular formula for this compound is C₁₀H₁₀O₃. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated as follows:
Molecular Weight: 178.18 g/mol
Carbon (C): (10 * 12.011 / 178.18) * 100% = 67.41%
Hydrogen (H): (10 * 1.008 / 178.18) * 100% = 5.66%
Oxygen (O): (3 * 15.999 / 178.18) * 100% = 26.93%
The following table summarizes the calculated elemental composition for this compound.
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 67.41 |
| Hydrogen | H | 5.66 |
| Oxygen | O | 26.93 |
This is an interactive table. You can sort and filter the data.
Compositional Verification of Derivatives
The principles of elemental analysis are extensively applied to verify the composition of derivatives of this compound. For instance, in the synthesis of 2-(prop-2-enyloxy)benzamide (C₁₀H₁₁NO₂), a closely related amide derivative, elemental analysis would be a critical step for structural confirmation. The theoretical composition of this derivative is calculated as C 67.78%, H 6.26%, N 7.90%, and O 18.06%. Experimental results from combustion analysis would be expected to align closely with these values to confirm the successful amidation and purity of the product.
The table below illustrates a hypothetical, yet representative, comparison between the calculated and experimentally found elemental composition for 2-(prop-2-enyloxy)benzamide, demonstrating the high degree of accuracy expected in modern analytical chemistry.
| Compound | Formula | Element | Calculated % | Found % | Difference % |
| 2-(prop-2-enyloxy)benzamide | C₁₀H₁₁NO₂ | C | 67.78 | 67.85 | +0.07 |
| H | 6.26 | 6.21 | -0.05 | ||
| N | 7.90 | 7.93 | +0.03 |
This is an interactive table. You can sort, filter, and search the data.
Such data provides unambiguous evidence of the compound's elemental makeup, complementing the structural information obtained from spectroscopic techniques like NMR and IR spectroscopy.
Applications and Advanced Materials Science of 2 Allyloxy Benzoic Acid Derivatives
Utilization in Polymer Science and Engineering
The unique bifunctional nature of 2-(allyloxy)benzoic acid, possessing both a polymerizable allyl group and a functionalizable carboxylic acid on an aromatic ring, makes it a valuable component in the design of advanced polymers.
Monomer for Polymer Synthesis
While the direct homopolymerization of this compound is not extensively documented in publicly available literature, the polymerization of related benzoic acid derivatives is well-established. For instance, poly(benzoic acid) can be synthesized as a linear polymer composed of 1,4-phenylene units, each bearing a carboxyl group. google.com This is typically achieved through the hydrolysis of a precursor polymer, poly(alkyl benzoate). google.com
More complex architectures, such as block copolymers, have also been synthesized using benzoic acid-containing monomers. For example, polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) has been prepared via reversible addition-fragmentation chain transfer (RAFT) polymerization. core.ac.uk In this process, a polystyrene macro-RAFT agent is first synthesized and then used to initiate the polymerization of 4-vinylbenzoic acid. core.ac.uk This method allows for the creation of well-defined block copolymers with a carboxylic acid functional block. core.ac.uk The allyl group in this compound offers a different route to polymerization, typically through free-radical or other addition polymerization mechanisms, which could lead to polymers with the benzoic acid moiety in the side chain.
Table 1: Examples of Polymerization of Benzoic Acid Derivatives
| Monomer | Polymerization Method | Resulting Polymer | Key Feature |
|---|---|---|---|
| Alkyl benzoate (B1203000) | Hydrolysis of poly(alkyl benzoate) | Poly(benzoic acid) google.com | Linear polymer with carboxyl groups. google.com |
Side-Chain Liquid Crystalline Polymers (SCLCPs)
Benzoic acid derivatives are frequently used as mesogenic (liquid-crystal-forming) units in the synthesis of side-chain liquid crystalline polymers (SCLCPs). In these materials, the rigid mesogenic units are attached as side chains to a flexible polymer backbone, often separated by a flexible spacer. mdpi.com This architecture allows the polymer to combine the properties of liquid crystals with the processability of polymers. mdpi.com
For example, copolymers have been synthesized from aromatic esters and hydroxyethyl (B10761427) acrylate, where the ester is derived from a benzoic acid derivative with a propenoxyloxyhexoxy side chain. mdpi.com This structure is analogous to what could be achieved with this compound, where the allyloxybenzoic acid unit would act as the mesogen. The properties of the resulting SCLCP, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures, are influenced by the structure of the mesogen, the length of the spacer, and the nature of the polymer backbone. Polymers containing phenyl benzoate moieties are known to form smectic liquid crystal phases. mdpi.com
Self-Assembled Architectures in Liquid Crystal Polymers
The benzoic acid moiety in polymers can drive the formation of complex, self-assembled structures, particularly through hydrogen bonding. In a mixture of a side-chain liquid crystalline polymer containing a cyano group and n-alkyloxybenzoic acids, hydrogen bonds form between the carboxylic acid and the cyano group. ias.ac.in This interaction acts as a "molecular bridge" and leads to the formation of stable, enantiotropic liquid crystalline phases. ias.ac.in
The self-assembly of such polymers can lead to a variety of nanoscale morphologies. For instance, rod-coil block copolymers, which could be synthesized using a benzoic acid-containing block, can self-assemble in solution to form structures like toroids, lamellae, and nanofibers. rsc.org The final morphology is dependent on the relative volumes of the different blocks in the copolymer. rsc.org This ability to form well-defined nanostructures is crucial for applications in areas like nanoporous membranes and advanced optical materials. koreascience.kr
Photoinitiator Chemistry and Polymerization Reactions
Derivatives of benzoic acid have been specifically designed to function as photoinitiators, which are molecules that generate reactive species (such as free radicals) upon exposure to light, initiating a polymerization reaction. A notable example is the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO). nih.govnih.govresearchgate.net This compound is a tailor-made photoinitiator designed for dental adhesives. nih.govnih.govresearchgate.net
The synthesis of WBAPO starts from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, and a key step is the introduction of a substituent containing an allyloxy group via etherification with 2-(allyloxy)ethanol. nih.gov The final molecule is a yellow liquid with improved solubility in polar solvents, which is a significant advantage for its application in dental formulations. nih.govresearchgate.net WBAPO exhibits high photoreactivity, comparable to commercially available bisacylphosphine oxides, making it an efficient initiator for radical polymerization upon UV irradiation. nih.govresearchgate.net
Table 2: Properties of a this compound Derivative-Based Photoinitiator
| Photoinitiator | Starting Material | Key Structural Feature | Application |
|---|
Role in Pharmaceutical and Medicinal Chemistry Research
Benzoic acid and its derivatives are fundamental building blocks in the pharmaceutical industry, serving as precursors or intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). nbinno.comsarex.com
Precursor or Intermediate in Drug Synthesis
The chemical reactivity of the carboxylic acid and the aromatic ring of benzoic acid derivatives allows for their incorporation into more complex drug molecules. nbinno.com For example, benzoic acid derivatives have been used to modify chitosan, a biopolymer, to create a thermogel for the treatment of glaucoma-related neurodegeneration. nih.gov In this application, a derivative, 4-hydroxy-3,5-dimethoxybenzoic acid, was grafted onto a chitosan-g-poly(N-isopropylacrylamide) backbone. nih.gov This modification imparted potent antioxidant activities to the biomaterial while maintaining its drug encapsulation and release properties. nih.gov
While direct use of this compound as a drug precursor is not widely reported, its structural motifs are present in various pharmaceutically active compounds. The allyloxy group can be a site for further chemical modification, and the benzoic acid core is a common feature in many drug classes. The versatility of benzoic acid derivatives as intermediates stems from their ability to undergo a variety of chemical transformations to build the complex molecular architectures required for therapeutic activity. nbinno.comevonik.com
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Poly(benzoic acid) |
| Poly(alkyl benzoate) |
| Polystyrene-block-poly(4-vinylbenzoic acid) |
| 4-Vinylbenzoic acid |
| 4-(8-propenoxyloxyhexoxy) benzoic acid |
| n-Alkyloxybenzoic acids |
| bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide |
| 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid |
| 2-(Allyloxy)ethanol |
| 4-Hydroxy-3,5-dimethoxybenzoic acid |
Exploration of Anti-inflammatory Properties of Acrylic Acid Derivatives
The synthesis of novel anti-inflammatory agents often involves the modification of known bioactive scaffolds. Benzoic acid and its derivatives have been recognized for their potential to inhibit cyclooxygenase (COX) activity, a key mechanism in inflammation. mdpi.com While direct studies on acrylic acid derivatives of this compound are not extensively documented in publicly available research, the structural features of this compound provide a foundation for the design of such compounds.
The allyloxy group can be envisioned as a modifiable handle for further chemical transformations. A plausible synthetic pathway to acrylic acid derivatives could involve the Claisen rearrangement of the allyl group to introduce a reactive site on the aromatic ring, followed by subsequent reactions to append an acrylic acid moiety. Alternatively, functionalization of the carboxylic acid group could lead to the desired acrylic acid derivatives.
The rationale for exploring these derivatives lies in the established anti-inflammatory profile of both benzoic acid and acrylic acid moieties. The combination of these two pharmacophores could lead to synergistic effects or novel mechanisms of action. For instance, the resulting compounds could exhibit dual inhibition of COX and other inflammatory mediators. A proposed library of acrylic acid derivatives of this compound for initial screening is presented in Table 1.
Table 1: Proposed Acrylic Acid Derivatives of this compound for Anti-inflammatory Screening
| Compound ID | Proposed Structure | Rationale for Inclusion |
|---|---|---|
| AA-AOB-01 | 2-(Allyloxy)-5-(prop-2-enoyl)benzoic acid | Introduction of an acrylic acid moiety para to the allyloxy group to explore electronic effects on activity. |
| AA-AOB-02 | 2-(3-Hydroxypropoxy)benzoic acid acrylate | Esterification of a hydroxylated derivative to create a potential prodrug that releases an active anti-inflammatory agent upon hydrolysis. |
| AA-AOB-03 | 2-(Allyloxy)benzoylacrylic acid | Direct attachment of the acrylic acid to the carboxyl group to investigate the impact on COX binding. |
Further research, including synthesis, in vitro enzyme inhibition assays (e.g., COX-1 and COX-2), and cell-based anti-inflammatory assays, would be necessary to validate the therapeutic potential of these hypothetical derivatives.
Investigations into Antimicrobial and Anticancer Potential
The search for new antimicrobial and anticancer agents is a continuous effort in medicinal chemistry. Benzoic acid and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and cytotoxic effects. nih.govnih.gov The incorporation of an allyloxy group, as seen in this compound, offers a lipophilic character that may enhance cell membrane permeability, a crucial factor for antimicrobial and anticancer efficacy.
Antimicrobial Potential:
The antimicrobial activity of benzoic acid derivatives is often attributed to their ability to disrupt cell membrane integrity and interfere with essential enzymatic processes in microorganisms. researchgate.net The lipophilicity conferred by the alkyl or aryl groups attached to the main scaffold can significantly influence this activity. Esters and amides of this compound are promising candidates for antimicrobial screening. The esterification or amidation of the carboxylic acid group can modulate the compound's polarity and its interaction with microbial targets.
A hypothetical screening of this compound derivatives against a panel of pathogenic bacteria and fungi could reveal structure-activity relationships. For instance, increasing the chain length of an ester derivative might enhance its activity against certain strains.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound | Target Microorganism | Predicted Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Methyl 2-(allyloxy)benzoate | Staphylococcus aureus | 128 |
| Ethyl 2-(allyloxy)benzoate | Staphylococcus aureus | 64 |
| Propyl 2-(allyloxy)benzoate | Staphylococcus aureus | 32 |
| Methyl 2-(allyloxy)benzoate | Escherichia coli | 256 |
| Ethyl 2-(allyloxy)benzoate | Escherichia coli | 128 |
| Propyl 2-(allyloxy)benzoate | Escherichia coli | 64 |
Anticancer Potential:
Several benzoic acid derivatives have been investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.gov The mechanisms of action are diverse and can involve the inhibition of key enzymes, disruption of signaling pathways, or the generation of reactive oxygen species. The allyloxy group in this compound could be a key feature for enhancing anticancer activity. The allyl group itself is a reactive moiety that could potentially alkylate biological macromolecules within cancer cells, leading to cytotoxicity.
Further derivatization of this compound, for example, by introducing nitrogen-containing heterocycles or other pharmacophoric groups, could lead to the development of potent and selective anticancer agents. In silico modeling and subsequent in vitro cytotoxicity assays against a panel of human cancer cell lines would be the initial steps in exploring this potential.
Drug Delivery Systems and Prodrug Design
The development of effective drug delivery systems and the application of prodrug strategies are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. orientjchem.org Benzoic acid derivatives, with their carboxylic acid functionality, are well-suited for prodrug design. nih.gov The carboxylic acid group of this compound can be masked with a promoiety to improve properties such as solubility, stability, and membrane permeability. ijper.org
A common prodrug strategy for carboxylic acids is esterification. The resulting esters can be designed to be hydrolyzed in vivo by esterases to release the active parent drug. The choice of the alcohol used for esterification can significantly impact the prodrug's properties. For example, esterification with a hydrophilic alcohol can increase aqueous solubility, while a lipophilic alcohol can enhance absorption through biological membranes.
The allyloxy group of this compound could also serve as a point of attachment for a promoiety, although this would be a less conventional approach. The design of mutual prodrugs, where this compound is linked to another active drug, is another possibility. This approach can lead to synergistic therapeutic effects and improved drug targeting.
Table 3: Potential Prodrug Strategies for this compound
| Prodrug Approach | Promoieties | Targeted Property Improvement |
|---|---|---|
| Ester Prodrugs | Amino acid esters, polyethylene (B3416737) glycol (PEG) esters, glyceride esters | Increased solubility, targeted delivery, sustained release |
| Amide Prodrugs | Amino acids, peptides | Enhanced stability, targeted delivery |
The successful design of a prodrug of this compound would require a thorough understanding of its metabolic fate and the enzymatic environment at the target site. researchgate.net
Applications in Agrochemical Synthesis
Benzoic acid and its derivatives have found applications in the agrochemical industry, particularly as herbicides. While specific applications of this compound in agrochemical synthesis are not widely reported, its chemical structure suggests potential as a scaffold for the development of new crop protection agents.
The carboxylic acid group is a common feature in many herbicides, and the allyloxy substituent could be modified to enhance herbicidal activity or selectivity. For instance, the synthesis of esters or amides of this compound could lead to compounds with improved foliar uptake and translocation within the plant.
Furthermore, the allyl group could be a precursor for the introduction of other functional groups known to be important for herbicidal activity. The exploration of this compound derivatives as potential inhibitors of plant-specific enzymes could be a fruitful area of research. A systematic approach involving the synthesis of a library of derivatives and their screening for herbicidal activity against a range of weed species would be necessary to uncover any potential in this area.
Utilization in Biotechnology as Buffering Agents
Buffers are essential in many biotechnological applications to maintain a stable pH for enzymatic reactions, cell cultures, and other biological assays. dissolutiontech.com The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations.
The pKa of benzoic acid is approximately 4.2. reachdevices.com The allyloxy substituent at the ortho position in this compound is expected to have a minor effect on the acidity of the carboxylic acid group. A calculated pKa for this compound is approximately 4.1. This pKa value suggests that this compound and its salts could be effective as a buffering agent in the acidic pH range of approximately 3.1 to 5.1.
While this pH range is lower than the physiological pH of around 7.4, there are specific applications in biotechnology where an acidic buffer is required. For example, some enzymatic assays and protein purification steps are performed under acidic conditions to optimize enzyme activity or protein stability.
Table 4: Potential Buffering Applications of this compound
| Application | Relevant pH Range | Rationale for Use |
|---|---|---|
| Enzyme kinetics studies | 3.5 - 5.0 | Optimizing the activity of enzymes with acidic pH optima. |
| Protein purification | 4.0 - 5.0 | Maintaining protein stability during certain chromatography steps. |
Although not currently a commonly used biological buffer, the physicochemical properties of this compound suggest its potential for use in specific biotechnological contexts where buffering in the acidic range is necessary. Further studies would be needed to evaluate its compatibility with various biological systems and its lack of interference with experimental assays.
Theoretical and Computational Investigations of 2 Allyloxy Benzoic Acid
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Other important parameters that can be calculated using DFT to predict reactivity include:
Ionization Potential (IP): The energy required to remove an electron from a molecule.
Electron Affinity (EA): The energy released when an electron is added to a molecule.
Electronegativity (χ): The ability of an atom or molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
While specific DFT studies on 2-(Allyloxy)benzoic acid are not abundant in the literature, the principles can be understood from studies on related benzoic acid derivatives. For instance, DFT studies on benzoic acid itself have been used to analyze its molecular structure, vibrational spectra, and electronic properties. vjst.vnresearchgate.net These studies provide a framework for how similar calculations could be applied to this compound to predict its reactivity.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Trend for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating electron-donating capacity of the ether and aromatic ring |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, associated with the electron-withdrawing carboxylic acid group |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, suggesting a balance between stability and reactivity |
| Electronegativity (χ) | -(IP + EA) / 2 | Moderate, influenced by both electron-donating and withdrawing groups |
| Chemical Hardness (η) | (IP - EA) / 2 | Moderate, reflecting the molecule's overall stability |
Molecular Mechanics (MM) and Dynamics Simulations for Conformational Analysis
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational methods for studying the conformational preferences and dynamic behavior of molecules. nih.gov MM methods use classical mechanics to model the potential energy surface of a molecule, allowing for the rapid calculation of different conformations and their relative energies. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic processes and conformational changes.
The C-O-C-C dihedral angle of the ether linkage.
The O-C-C=C dihedral angle of the allyl group.
The C-C-C=O and O=C-O-H dihedral angles of the carboxylic acid group.
MM calculations can be employed to perform a systematic search of the conformational space to identify low-energy conformers. The results of such a search would provide the relative energies of different spatial arrangements of the allyloxy and carboxylic acid groups.
MD simulations can further explore the conformational dynamics of this compound in different environments, such as in a vacuum or in the presence of a solvent. ucl.ac.ukrsc.orgunimi.it These simulations can reveal the preferred conformations in solution and the timescale of transitions between them. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.
Table 2: Key Torsional Angles for Conformational Analysis of this compound
| Torsional Angle | Description | Expected Influence on Conformation |
| C(ring)-O-CH₂-CH | Rotation around the ether linkage | Determines the orientation of the allyl group relative to the aromatic ring |
| O-CH₂-CH=CH₂ | Rotation around the C-C single bond of the allyl group | Influences the spatial positioning of the double bond |
| C(ring)-C(O)-O-H | Rotation around the C-O single bond of the carboxylic acid | Affects the potential for intramolecular hydrogen bonding |
Computational Studies on Fragmentation Patterns in Mass Spectrometry
Mass spectrometry is a key analytical technique for determining the molecular weight and structure of compounds. The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. Computational methods can be used to predict and rationalize these fragmentation patterns, aiding in the interpretation of experimental mass spectra.
For this compound, computational studies, often employing quantum chemical methods, can be used to calculate the energies of the parent molecular ion and various fragment ions. nih.gov By comparing the energies of different fragmentation pathways, it is possible to predict the most likely fragmentation routes.
The fragmentation of this compound would likely involve several key processes:
Loss of the allyl group: Cleavage of the O-CH₂ bond to generate a resonance-stabilized allyl radical and a 2-hydroxybenzoic acid radical cation.
Decarboxylation: Loss of CO₂ from the carboxylic acid group, a common fragmentation pathway for benzoic acids. ajgreenchem.com
Cleavage of the ether bond: Fragmentation at the C(ring)-O bond.
Rearrangement reactions: Intramolecular rearrangements, such as a Claisen-type rearrangement of the allyl group, could precede fragmentation.
Computational modeling can provide the relative stabilities of the resulting fragment ions and the activation energies for the different fragmentation steps, thereby predicting the relative intensities of the peaks in the mass spectrum.
Table 3: Predicted Major Fragmentation Pathways for this compound in Mass Spectrometry
| Fragmentation Pathway | Neutral Loss | m/z of Fragment Ion | Plausible Structure of Fragment Ion |
| Loss of allyl radical | C₃H₅• | 137 | [2-hydroxybenzoic acid]⁺• |
| Decarboxylation | CO₂ | 134 | [allyloxybenzene]⁺• |
| Loss of water from carboxylic acid | H₂O | 160 | [acylium ion]⁺ |
| Loss of ethene from allyl group | C₂H₄ | 150 | [vinyloxy-benzoic acid]⁺• |
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods, such as DFT and time-dependent DFT (TD-DFT), are invaluable for predicting various spectroscopic properties of molecules, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netpnrjournal.com These computational predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and vibrational modes.
For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. The calculated frequencies and their corresponding intensities can then be used to generate a theoretical infrared spectrum. By comparing the theoretical spectrum with an experimental one, it is possible to assign the observed vibrational bands to specific molecular motions, such as C=O stretching of the carboxylic acid, C-O stretching of the ether, and various vibrations of the aromatic ring and the allyl group.
TD-DFT calculations can predict the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the λmax values in the UV-Visible spectrum and the assignment of these absorptions to specific electronic transitions, such as π → π* transitions within the aromatic ring and n → π* transitions involving the carbonyl group.
Table 4: Predicted Vibrational Frequencies and Electronic Transitions for this compound
| Spectroscopic Technique | Predicted Feature | Associated Molecular Motion / Electronic Transition |
| Infrared (IR) Spectroscopy | ~1700-1730 cm⁻¹ | C=O stretching of the carboxylic acid |
| Infrared (IR) Spectroscopy | ~1250-1300 cm⁻¹ | Asymmetric C-O-C stretching of the ether |
| Infrared (IR) Spectroscopy | ~1600 cm⁻¹ | C=C stretching of the aromatic ring |
| UV-Visible Spectroscopy | ~230-250 nm | π → π* transition of the benzene (B151609) ring |
| UV-Visible Spectroscopy | ~280-300 nm | n → π* transition of the carbonyl group |
Receptor Binding Assays and Protein Interaction Modeling
Computational methods play a crucial role in modern drug discovery by predicting how a molecule might interact with a biological target, such as a protein receptor. nih.gov Molecular docking and molecular dynamics simulations are the primary tools used for this purpose.
While there are no specific receptor binding studies reported for this compound in the available literature, we can outline the computational approach that would be used to investigate its potential biological activity.
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. The process involves:
Obtaining the 3D structure of the target protein, either from experimental data (e.g., X-ray crystallography) or through homology modeling.
Defining the binding site on the receptor.
Generating multiple conformations of this compound.
"Docking" these conformations into the binding site and scoring them based on their predicted binding affinity.
The results of a docking study would identify the most likely binding pose and highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the receptor.
Molecular Dynamics Simulations: Following docking, MD simulations can be used to study the stability of the predicted ligand-receptor complex over time. These simulations provide a more dynamic picture of the binding event and can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.
These computational approaches can guide the design of new molecules with improved binding affinity and selectivity, and can help to elucidate the mechanism of action of biologically active compounds.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The classical synthesis of 2-(allyloxy)benzoic acid typically involves the Williamson ether synthesis, reacting salicylic (B10762653) acid with an allyl halide like allyl bromide in the presence of a base. mdpi.comchemchart.com While effective, this method can present challenges related to reaction conditions and purification. The future of its synthesis lies in the development of more efficient, selective, and sustainable methodologies.
Modern organic synthesis is increasingly focused on C-H activation, a powerful strategy that avoids the need for pre-functionalized starting materials. A promising future direction is the application of transition-metal-catalyzed C-H allylation directly onto the benzoic acid core. nih.gov For instance, ruthenium-catalyzed ortho-C-H functionalization has been shown to regiospecifically introduce allyl groups to benzoic acids under mild conditions (50 °C), offering a potentially more direct and atom-economical route. nih.gov
Another avenue for improvement is the refinement of existing methods through techniques like phase-transfer catalysis (PTC). PTC can enhance reaction rates and yields in two-phase systems, allowing for milder conditions and easier product separation, which is particularly beneficial for industrial-scale synthesis. mdpi.com The development of novel, highly effective phase-transfer catalysts could significantly improve the synthesis of this compound and its derivatives. mdpi.com
| Method | Catalyst/Reagents | Key Advantages |
| Williamson Ether Synthesis | Salicylic acid, Allyl halide, Base (e.g., K₂CO₃, Cs₂CO₃) | Well-established, reliable |
| C-H Activation | Benzoic acid, Allyl acetate, Ruthenium complex (e.g., [Ru(p-cymene)Cl₂]₂) | High regiospecificity, atom economy |
| Phase-Transfer Catalysis | Salicylic acid, Allyl halide, Base, PTC catalyst (e.g., Quaternary ammonium (B1175870) salt) | Milder conditions, improved rates, suitable for scale-up |
Exploration of Undiscovered Chemical Reactivity Patterns
The allyl and carboxylic acid functional groups of this compound are gateways to a rich and diverse range of chemical transformations, many of which remain underexplored. Future research will likely focus on harnessing this reactivity to construct complex molecular architectures.
One significant area of exploration is the mdpi.commdpi.com sigmatropic Claisen rearrangement. This pericyclic reaction can transform this compound into 3-allyl-2-hydroxybenzoic acid, a key step in synthesizing various heterocyclic compounds. nih.gov Systematic studies on substituted derivatives of this compound could elucidate the electronic and steric factors that influence the efficiency and outcome of this rearrangement. nih.gov
Furthermore, the potential for other intramolecular reactions, such as the nih.govtandfonline.com-Wittig rearrangement, presents an exciting frontier. mdpi.com Although less common for this specific substrate, exploring conditions that could favor such rearrangements would open new synthetic pathways. Additionally, the reaction of related 2-acylbenzoic acids with allyl bromide to form phthalide (B148349) compounds suggests that intramolecular cyclization and condensation reactions of this compound derivatives could yield novel heterocyclic systems. researchgate.net
Development of Advanced Functional Materials Based on this compound Scaffolds
The unique structure of this compound, featuring a carboxylic acid linker and a reactive allyl group, makes it an attractive building block for advanced functional materials. A particularly promising area is the development of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net
Benzoic acid and its derivatives are widely used as organic linkers in MOF synthesis. nih.govrsc.orgrsc.org The incorporation of this compound as a linker could introduce new functionalities into the MOF structure. The pendant allyl group within the MOF pores could be used for post-synthetic modification, allowing for the covalent attachment of other functional molecules, catalysts, or sensing agents. An aluminum-based MOF functionalized with an allyloxy group has already demonstrated the potential of this approach for the fluorescent detection of palladium ions in water. researchgate.net
These functionalized MOFs could have applications in diverse fields:
Catalysis: The framework could act as a heterogeneous catalyst, with the allyl groups potentially participating in or modifying the catalytic activity.
Sensing: MOFs with tailored pores and functional groups can be designed for the selective detection of specific ions or molecules. researchgate.net
Drug Delivery: The porous nature of MOFs makes them suitable carriers for therapeutic agents, and zinc-based MOFs, in particular, are being explored for their biocompatibility and stability. nih.govresearchgate.net
Deeper Understanding of Biological Interactions and Therapeutic Mechanisms
Derivatives of benzoic acid are known to possess a wide spectrum of biological activities, and future research will aim to understand if and how the this compound scaffold can be leveraged for therapeutic purposes. researchgate.netppor.az While specific data on this compound is limited, the activities of related molecules provide a roadmap for future investigation.
Research into substituted benzoic acids has identified compounds with potential as:
Enzyme Inhibitors: Benzoic acid derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase and carbonic anhydrases (implicated in Alzheimer's disease), as well as Slingshot phosphatases (involved in cancer cell migration). nih.govnih.gov Future studies could involve screening this compound and its analogues against a panel of disease-relevant enzymes.
Analgesic and Anti-inflammatory Agents: Certain 5-acetamido-2-hydroxy benzoic acid derivatives have shown potent analgesic activity, suggesting that the broader class of substituted salicylic acids warrants further investigation for pain and inflammation. mdpi.com
Antimicrobial Agents: Phenolic compounds, including various hydroxybenzoic acids, are known for their antimicrobial properties, which are often linked to their chemical structure. mdpi.com
A deeper understanding will require systematic screening of this compound and its derivatives in various biological assays, followed by mechanistic studies to identify specific molecular targets and pathways.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of chemical discovery and development. scielo.brmednexus.org These computational tools can dramatically accelerate research into compounds like this compound by predicting their properties and guiding experimental efforts. nih.gov
Future applications of AI/ML in this context include:
De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties for specific applications, whether for materials science or as therapeutic agents. tandfonline.com
Property Prediction: ML algorithms can be trained on existing chemical data to predict key properties of new derivatives, such as solubility, toxicity (Quantitative Structure-Toxicity Relationship, QSTR), and biological activity. acs.orgnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes, aiding in the development of novel, efficient methodologies as described in section 7.1. tandfonline.com
Computational Analysis: Methods like Density Functional Theory (DFT) can be used to perform computational investigations into the electronic structure and reactivity of this compound and its derivatives, providing insights that complement experimental findings. scielo.org.za
By combining computational predictions with targeted laboratory experiments, the exploration of the chemical space around this compound can become a more efficient and data-driven process, unlocking its full potential in an accelerated timeframe.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(allyloxy)benzoic acid derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, allyl groups can be introduced via Williamson ether synthesis using 2-hydroxybenzoic acid and allyl halides in the presence of a base (e.g., NaOH). Optimization includes controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (6–12 hours) to minimize side products like hydrolyzed acids .
- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and characterize intermediates using FT-IR (C-O-C stretch at ~1250 cm⁻¹) and ¹H-NMR (allyl protons at δ 5.8–6.0 ppm) .
Q. How can purity and structural integrity be ensured during purification of this compound derivatives?
- Methodology : Use recrystallization (solvent: ethanol/water) or column chromatography (silica gel, eluent: 20–30% ethyl acetate in hexane). Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water, 70:30) with retention times compared to standards .
- Troubleshooting : Impurities from incomplete substitution (e.g., residual hydroxyl groups) can be detected via LC-MS and addressed by increasing reaction time or base concentration .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodology : Screen for anti-inflammatory activity using COX-2 inhibition assays (IC₅₀ values) or antimicrobial activity via disc diffusion (zone of inhibition against S. aureus or E. coli). Use concentrations ranging from 10–100 µM .
- Data Interpretation : Compare results to positive controls (e.g., aspirin for COX-2 inhibition). Activity <50% at 100 µM suggests structural modifications (e.g., adding electron-withdrawing groups) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms for allyloxy-substituted benzoic acids?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for key steps like allyl group migration or hydrogen bonding. Compare with experimental data (e.g., crystal structures showing O—H⋯O hydrogen bonds with bond lengths ~2.7 Å ).
- Case Study : For tautomerization conflicts, use Hirshfeld surface analysis to validate intermolecular interactions vs. intramolecular rearrangements .
Q. What advanced spectroscopic techniques are critical for characterizing conformational dynamics in this compound derivatives?
- Techniques :
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 76.2° in 2-(o-tolyloxy)benzoic acid ).
- Solid-State NMR : Probe hydrogen bonding networks (¹³C CP/MAS for carbonyl carbon shifts).
- Time-Resolved Fluorescence : Monitor rotational freedom of the allyl group in solution (lifetime decay analysis) .
Q. How can contradictory bioactivity data between in vitro and in silico studies be reconciled?
- Approach :
Validate docking predictions (e.g., AutoDock Vina) with SPR (surface plasmon resonance) to measure binding affinity (KD values).
Address false negatives/positives by adjusting assay conditions (e.g., pH for enzyme stability).
Use metabolomics (LC-HRMS) to identify metabolites that may deactivate the compound in vitro .
- Example : A compound showing strong COX-2 inhibition in silico but weak in vitro activity may require prodrug strategies to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
